# "Echinophyllin C spectroscopic data (NMR, MS)"

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Compound of Interest		
Compound Name:	Echinophyllin C	
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Echinophyllin C: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the natural product, **Echinophyllin C**. This diterpenoid, isolated from the plant Callicarpa pedunculata, is a subject of interest for its potential biological activities. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition, to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

# **Spectroscopic Data**

The structural elucidation of **Echinophyllin C** has been established through various spectroscopic techniques. The following tables summarize the key NMR and MS data points.

Table 1: 1H NMR Spectroscopic Data for Echinophyllin C

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Unavailable	Data Unavailable	Data Unavailable	Data Unavailable



Table 2: 13C NMR Spectroscopic Data for Echinophyllin C

Position	Chemical Shift (δ, ppm)	
Data Unavailable	Data Unavailable	

### Table 3: Mass Spectrometry Data for Echinophyllin C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)
Data Unavailable	Data Unavailable	Data Unavailable

Note: Specific spectroscopic data for **Echinophyllin C** is not publicly available in the searched resources. The tables are provided as a template for the expected data presentation.

## **Experimental Protocols**

Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for obtaining NMR and MS data for natural products like **Echinophyllin C**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of **Echinophyllin C**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is typically used.

#### Sample Preparation:

A precisely weighed sample of purified Echinophyllin C (typically 1-10 mg) is dissolved in a
deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on
the solubility of the compound.



- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0.00 ppm.

### **Data Acquisition:**

- ¹H NMR: Proton NMR spectra are acquired to determine the number of different types of protons and their electronic environments. Key parameters include the number of scans, relaxation delay, and pulse width.
- ¹³C NMR: Carbon-13 NMR spectra are acquired to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), which is essential for complete structural elucidation.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **Echinophyllin C**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is commonly used.

### Sample Preparation:

- A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

#### Data Acquisition:

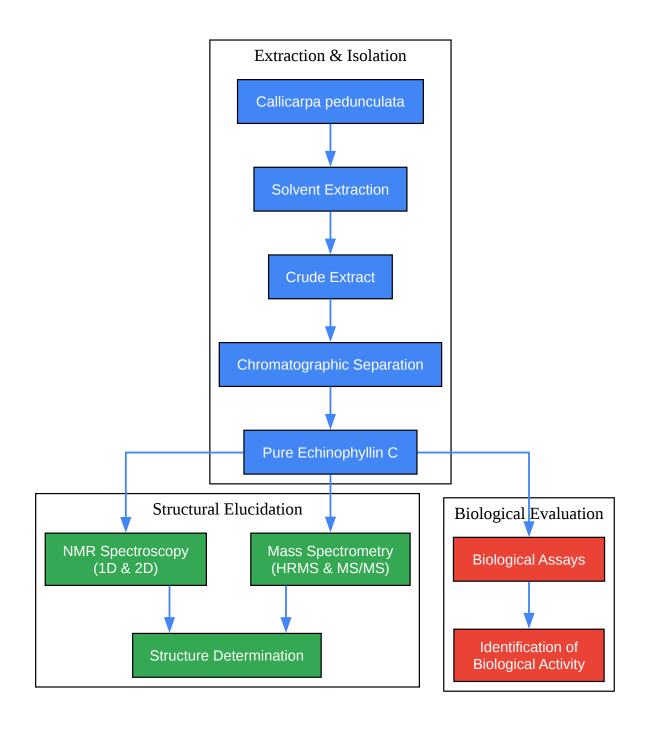


- Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion ([M+H]+, [M+Na]+, or [M-H]-).
- High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
- Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides further structural information.

# **Logical Relationships and Workflows**

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like **Echinophyllin C**, as well as a conceptual representation of a signaling pathway that such a compound might modulate.

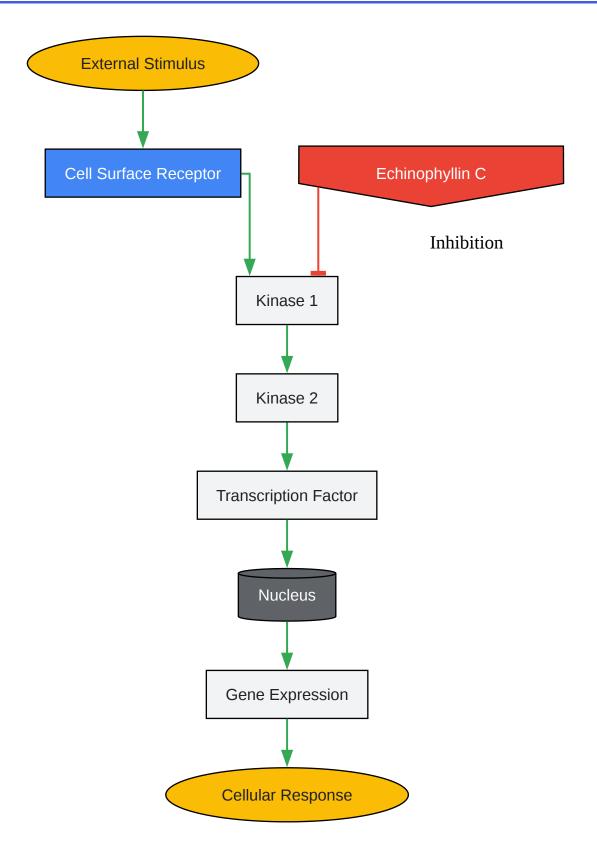




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Caption: General workflow for the isolation and characterization of **Echinophyllin C**.





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Caption: Hypothetical signaling pathway modulated by **Echinophyllin C**.



• To cite this document: BenchChem. ["Echinophyllin C spectroscopic data (NMR, MS)"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021605#echinophyllin-c-spectroscopic-data-nmr-ms]

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